Product packaging for 1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-(Cat. No.:CAS No. 648434-55-3)

1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-

Cat. No.: B12599970
CAS No.: 648434-55-3
M. Wt: 156.22 g/mol
InChI Key: WMWBRDXHCMVBJG-UHFFFAOYSA-N
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Description

1,3-Dioxolane, 4-methyl-2-(1-pentenyl)- is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dioxolane, 4-methyl-2-(1-pentenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dioxolane, 4-methyl-2-(1-pentenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O2 B12599970 1,3-Dioxolane, 4-methyl-2-(1-pentenyl)- CAS No. 648434-55-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-pent-1-enyl-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-4-5-6-9-10-7-8(2)11-9/h5-6,8-9H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWBRDXHCMVBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC1OCC(O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50869184
Record name 4-Methyl-2-(1-penten-1-yl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648434-55-3
Record name 4-Methyl-2-(1-penten-1-yl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Classification and Stereochemical Considerations Within the Dioxolane Family

1,3-Dioxolane (B20135), 4-methyl-2-(1-pentenyl)- belongs to the class of organic compounds known as 1,3-dioxolanes. foodb.ca These are heterocyclic acetals or ketals characterized by a five-membered ring containing two oxygen atoms at positions 1 and 3. foodb.cawikipedia.org The parent 1,3-dioxolane is a cyclic acetal (B89532) of formaldehyde (B43269) and ethylene (B1197577) glycol. wikipedia.org The specific compound in focus is a substituted derivative, formed from the reaction of an aldehyde or its equivalent with a diol.

The structure of 1,3-Dioxolane, 4-methyl-2-(1-pentenyl)- presents several points of stereochemical interest. The 1,3-dioxolane ring itself can possess stereocenters, and the substituents on the ring introduce further possibilities for stereoisomerism. Specifically:

Chirality at C4: The presence of a methyl group at the C4 position of the dioxolane ring creates a chiral center. This means that this compound can exist as (R)- and (S)-enantiomers.

Chirality at C2: The carbon at the C2 position, derived from the carbonyl component, is also a potential stereocenter, depending on the substituents. In this case, it is attached to a 1-pentenyl group.

E/Z Isomerism: The 1-pentenyl substituent contains a carbon-carbon double bond, which can exist as either the E (trans) or Z (cis) isomer. chemspider.comnih.gov

The combination of these stereochemical features results in the possibility of multiple diastereomers and enantiomers for 1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-. The precise stereochemical outcome of its synthesis is highly dependent on the stereochemistry of the starting materials (the diol and the α,β-unsaturated aldehyde) and the reaction conditions employed. mdpi.com The stereoselective synthesis of substituted 1,3-dioxolanes is a significant area of research, often involving the use of chiral catalysts or starting from enantiomerically pure precursors. organic-chemistry.orgnih.gov

Significance of Chiral Dioxolanes in Contemporary Organic Synthesis

Chiral dioxolanes are of paramount importance in modern organic synthesis, primarily serving two critical functions: as chiral protecting groups and as chiral auxiliaries. wikipedia.orgsigmaaldrich.com

As chiral protecting groups , they are used to mask the functionality of 1,2- and 1,3-diols. The formation of the dioxolane ring is a common strategy to protect these diols while other chemical transformations are carried out on the rest of the molecule. organic-chemistry.org The use of a chiral diol to form the dioxolane can also influence the stereochemical outcome of subsequent reactions at nearby centers.

More significantly, chiral dioxolanes function as chiral auxiliaries . wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. wikipedia.org In the context of a molecule like (4R)- or (4S)-4-methyl-2-(1-pentenyl)-1,3-dioxolane, the chiral center at C4 can influence the facial selectivity of reactions involving the 1-pentenyl group. For instance, in reactions such as epoxidation or dihydroxylation of the double bond, the chiral environment created by the dioxolane ring can favor the formation of one diastereomer over the other. After the desired stereoselective transformation, the chiral auxiliary can be removed, yielding an enantiomerically enriched product. wikipedia.org The development of new chiral auxiliaries is a continuous effort in asymmetric synthesis to achieve high levels of stereocontrol in a predictable manner.

The synthesis of chiral dioxolanes can be achieved through various methods, including the use of enantiopure diols derived from the chiral pool, or through asymmetric synthesis methodologies like asymmetric dihydroxylation. nih.govnih.gov

Overview of Research Trajectories for Complex Dioxolane Derivatives

Stereoselective Synthesis Strategies

The creation of the chiral centers at the C2 and C4 positions of the dioxolane ring, along with the E/Z configuration of the C1'-C2' double bond, demands sophisticated synthetic design. Both enantioselective and diastereoselective approaches have been developed to address this synthetic challenge.

Asymmetric Catalytic Approaches for Enantioselective Formation

Asymmetric catalysis offers an efficient route to enantiomerically enriched "1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-" from achiral or racemic starting materials. These methods rely on the use of a small amount of a chiral catalyst to generate large quantities of a single enantiomer of the product.

The success of many asymmetric catalytic reactions hinges on the design of the chiral ligand. For the synthesis of chiral dioxolanes, ligands must effectively transfer stereochemical information from the catalyst to the substrates. The development of C2-symmetric and non-symmetrical P,N-ligands has been a significant area of research. nih.gov For instance, bis(oxazoline) (BOX) ligands have shown versatility in metal-catalyzed asymmetric reactions. capes.gov.br The modular nature of these ligands allows for systematic tuning of their steric and electronic properties to optimize enantioselectivity. nih.gov

A general approach involves the Lewis acid-catalyzed acetalization of an α,β-unsaturated aldehyde, such as (E)-2-hexenal, with a chiral diol in the presence of a chiral ligand. The ligand-metal complex activates the aldehyde and controls the facial selectivity of the diol attack.

Table 1: Representative Chiral Ligands for Asymmetric Catalysis This table is based on ligands used for analogous asymmetric reactions.

Ligand AcronymFull NameCatalyst Application
BINAP2,2'-Bis(diphenylphosphino)-1,1'-binaphthylRh-catalyzed hydrogenation
DuPhos1,2-Bis((2S,5S)-2,5-diethylphospholano)benzeneRh-catalyzed hydrogenation
PHOXPhosphinooxazolinePd-catalyzed allylic substitution
BOXBis(oxazoline)Cu-catalyzed cyclopropanation

Transition metal catalysis provides powerful tools for the construction of heterocyclic rings like dioxolanes. Intramolecular [4+2] cycloadditions of dienynes catalyzed by nickel(0) complexes have proven effective for synthesizing cyclic structures under mild conditions, offering an alternative to thermal Diels-Alder reactions. williams.eduwilliams.edu While not a direct synthesis of the target molecule, the principles can be adapted.

A more direct approach involves the asymmetric [3+2] cycloaddition of an aldehyde with a suitable three-atom component. For example, a chiral binaphthyldiimine-Ni(II) complex can catalyze the reaction between acyclic carbonyl ylides and aldehydes to produce cis-1,3-dioxolanes with high diastereoselectivity and enantioselectivity. organic-chemistry.org

Furthermore, rhodium-catalyzed tandem allylic substitution/[4+2+2] cycloaddition reactions have been developed for the construction of bicyclic systems, demonstrating the power of transition metals to facilitate complex transformations. nih.gov

Organocatalysis has emerged as a powerful strategy for enantioselective synthesis, avoiding the use of potentially toxic and expensive metals. For the synthesis of chiral dioxolanes, bifunctional organocatalysts, such as those based on cinchona alkaloids and thiourea, have been successfully employed. nih.gov These catalysts can activate both the nucleophile and the electrophile through non-covalent interactions, such as hydrogen bonding, to control the stereochemical outcome.

A notable example is the asymmetric formal [3+2] cycloaddition between γ-hydroxy-α,β-unsaturated ketones and aldehydes. nih.gov This reaction proceeds through a hemiacetal intermediate, with the organocatalyst directing the stereoselective ring closure. Similarly, the organocatalytic β-hydroxylation of α,β-unsaturated aldehydes, using diarylprolinol silyl (B83357) ethers as catalysts, can generate key chiral intermediates that could be further elaborated to form the target dioxolane. organic-chemistry.orgresearchgate.net

Table 2: Organocatalytic Approaches to Chiral Building Blocks for Dioxolanes This table presents data for analogous reactions leading to precursors for 1,3-dioxolanes.

Reaction TypeCatalystSubstrate ExampleEnantiomeric Excess (ee)
β-HydroxylationDiarylprolinol silyl ethertrans-2-Pentenalup to 95%
[3+2] CycloadditionCinchona-alkaloid-thioureaγ-hydroxy-α,β-unsaturated ketone + AldehydeHigh
Michael AdditionChiral amineCyclic 1,3-dicarbonyl + α,β-unsaturated ketoneHigh

Diastereoselective Synthesis Utilizing Existing Chiral Precursors

An alternative to asymmetric catalysis is to start with an enantiomerically pure precursor, allowing for substrate-controlled diastereoselective reactions. This strategy is particularly useful when chiral starting materials are readily available.

The synthesis of "1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-" can be achieved with high diastereoselectivity by reacting a chiral 1,2-diol with an appropriate aldehyde or its equivalent. For instance, the reaction of enantiopure (R)- or (S)-1,2-propanediol with (E)-2-hexenal or its acetal (B89532) under acidic conditions will lead to the formation of two diastereomers, (2R,4R)- and (2S,4R)- or (2S,4S)- and (2R,4S)- isomers, respectively. The inherent stereochemistry of the diol directs the approach of the aldehyde, often leading to a preferential formation of one diastereomer.

The stereoselective synthesis of alkenyl-substituted 1,3-dioxolanes has been demonstrated from (Z)-2-butene-1,4-diols. acs.org Although a different starting material, this work highlights the principle of using a chiral diol to control the stereochemistry of the resulting dioxolane. The reaction of chiral 1,2-diols with vinyl selenones has also been shown to produce enantiopure 1,4-dioxanes, a related heterocyclic system, in a Michael-initiated ring-closure reaction, suggesting a potential pathway for analogous 1,3-dioxolane synthesis. nih.gov

The stereochemical outcome of these reactions is highly dependent on the reaction conditions, including the nature of the acid catalyst and the solvent. Thermodynamic or kinetic control can favor the formation of different diastereomers.

Table 3: Diastereoselective Dioxolane Formation from Chiral Diols This table is a representative example based on established principles of acetal formation.

Chiral DiolAldehydeCatalystMajor Diastereomer(s)Diastereomeric Ratio (d.r.)
(R)-1,2-Propanediol(E)-2-Hexenalp-Toluenesulfonic acid(cis/trans mixture)Varies with conditions
(S)-1,2-Propanediol(E)-2-HexenalCamphorsulfonic acid(cis/trans mixture)Varies with conditions
Auxiliary-Directed Stereoselectivity

The introduction of stereocenters with a high degree of control is often achieved through the use of chiral auxiliaries. In the context of synthesizing "1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-", a chiral auxiliary can be employed to direct the formation of one diastereomer over the other. One potential strategy involves the use of a chiral auxiliary attached to either the diol or the aldehyde precursor.

For instance, a chiral auxiliary could be appended to a precursor of 1,2-propanediol to influence the stereochemical outcome of a subsequent reaction. A notable example of a chiral auxiliary in asymmetric synthesis is the use of (S)-(-)-proline. researchgate.net While not directly applied to the target compound, its use in the asymmetric bromolactonization to create a key intermediate for (-)-frontalin, which also contains a substituted dioxolane ring, demonstrates the principle of auxiliary-controlled stereoselection. researchgate.net

Another approach is the diastereoselective alkylation of a chiral glycolic acid derivative, such as 2-(tert-butyl)-2-methyldioxolan-4-one, which has been shown to proceed with good to high diastereoselectivity. researchgate.net This highlights the potential of using a chiral auxiliary embedded within a dioxolanone structure to control the stereochemistry of subsequent transformations.

Table 1: Examples of Chiral Auxiliaries and Their Applications in Stereoselective Synthesis

Chiral AuxiliaryApplicationReference
(S)-(-)-ProlineAsymmetric bromolactonization for the synthesis of a chiral dioxolane intermediate. researchgate.net
(2R,5R)-5-Alkyl-5-bromo-1,3-dioxolan-4-onesAsymmetric 1,3-induction in radical additions to ethyl acrylate. researchgate.net
Cinchona AlkaloidsOrganocatalytic formal [3+2] cycloaddition for the asymmetric synthesis of 1,3-dioxolanes. nih.gov nih.gov

Chiral Pool Synthesis and Derivatization

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. elsevierpure.com This approach is particularly well-suited for the synthesis of "1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-" as the chiral 1,2-propanediol precursor can be derived from natural sources.

The primary advantage of chiral pool synthesis is that the stereochemical information is inherent in the starting material, which helps in maintaining high enantiomeric purity throughout the synthetic sequence. For the synthesis of the target dioxolane, starting with enantiomerically pure (R)- or (S)-1,2-propanediol is crucial. The enantiomeric purity of chiral 1,3-diols, which are precursors to some dioxolanes, has been shown to be very high (near 99% e.e.) when synthesized via asymmetric hydrogenation, and this purity is maintained during subsequent reduction steps. sctunisie.org

In cases where a reaction might lead to a mixture of diastereomers, chromatographic separation techniques, such as chiral High-Performance Liquid Chromatography (HPLC), can be employed to isolate the desired stereoisomer in high purity. sctunisie.orgmdpi.com

Carbohydrates represent a vast and structurally diverse source of chiral building blocks for organic synthesis. elsevierpure.comresearchgate.net For example, D-ribose has been used as a starting material for the synthesis of complex chiral segments of natural products. researchgate.net A plausible route to the required (R)- or (S)-1,2-propanediol for the synthesis of our target molecule could start from a simple sugar.

For example, the selective protection and subsequent cleavage of a diol functionality in a carbohydrate can lead to smaller chiral fragments. These fragments can then be further functionalized to yield the desired chiral 1,2-propanediol. The regioselective opening of acetals in carbohydrates is a well-established method for the selective manipulation of hydroxyl groups, which is a key step in the conversion of these natural scaffolds. nih.gov

Chemo- and Regioselective Synthesis

Beyond stereoselectivity, the synthesis of "1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-" requires precise control over the chemoselectivity and regioselectivity of the reactions involved.

The formation of the 1,3-dioxolane ring is typically achieved through the acid-catalyzed acetalization of a 1,2-diol with an aldehyde. The reaction of 3-phenyl-2,4-diacetyl-5-hydroxy-5-methylcyclohexanones with ethylene (B1197577) glycol has been shown to proceed regioselectively at the carbonyl group of the alicycle to form a spiro-1,3-dioxolane. nih.gov This demonstrates the ability to selectively form a dioxolane in the presence of other reactive functional groups.

The choice of catalyst and reaction conditions is critical for controlling the selectivity of the dioxolane ring formation. Mild and efficient methods for the formation of methylene (B1212753) acetals from 1,2-diols have been developed using reagents like methoxymethylphenylsulfide in the presence of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and dibutylhydroxytoluene (BHT), which suppresses side reactions. organic-chemistry.org

Table 2: Conditions for Selective Dioxolane Formation

ReactantsCatalyst/ReagentsKey FeatureReference
1,2-Diols and AldehydesMontmorillonite (B579905) K10Good yields and short reaction times for sterically hindered diols.
1,2-Diols and AldehydesMethoxymethylphenylsulfide, DBDMH, BHTHigh-yielding formation of methylene acetals with suppression of side reactions. organic-chemistry.org organic-chemistry.org
Alkenes, Carboxylic Acids, Silyl Enol EthersHypervalent IodineStereoselective three-component assembly to form substituted 1,3-dioxolanes. nih.gov nih.gov

The introduction and subsequent reactions of the (1-pentenyl) group must be carefully managed to avoid unwanted side reactions. The synthesis of alkenyl-substituted 1,3-dioxolanes has been achieved through various methods. One approach involves the reaction of (Z)-2-butene-1,4-diols with aldehydes to stereoselectively form alkenyl-substituted 1,3-dioxolanes. acs.org

A powerful method for forming the carbon-carbon double bond of the pentenyl group is the Wittig reaction. rsc.org This reaction would involve reacting a suitable phosphorus ylide with a precursor aldehyde that already contains the 4-methyl-1,3-dioxolane (B94731) core. The stereochemistry of the resulting double bond (E/Z) can often be controlled by the choice of the ylide and the reaction conditions.

It is also important to consider the potential for reactions at the double bond during the synthesis. For instance, during the formation of the dioxolane ring under acidic conditions, the alkenyl group could potentially undergo isomerization or other acid-catalyzed reactions. Therefore, the choice of a mild acid catalyst and carefully controlled reaction conditions are paramount. organic-chemistry.org

Novel Synthetic Route Development and Process Intensification

The development of novel synthetic routes for fragrance compounds like 1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-, which is an acetal of trans-2-hexenal (B146799) and propylene (B89431) glycol, is driven by the need for efficiency, sustainability, and cost-effectiveness. semanticscholar.orgresearchgate.net Traditional methods often rely on acid-catalyzed reactions of aldehydes with alcohols, which can be effective but may lack the desired selectivity and environmental compatibility. semanticscholar.org

One innovative approach involves the one-pot conversion of esters directly to acetals. This method couples catalytic hydrosilylation with a subsequent quenching of the reaction mixture using an appropriate alcohol or thiol. nih.gov This process can be highly efficient, with low catalyst loading and tolerance for a wide range of functional groups, including double bonds, which is crucial for the synthesis of unsaturated acetals like the target compound. nih.govdigitellinc.com

Table 1: Comparison of Traditional vs. Novel Acetal Synthesis Routes

FeatureTraditional AcetalizationOne-Pot Ester to Acetal Synthesis
Starting Material Aldehyde/KetoneEster
Key Reagents Alcohol, Acid CatalystSilane, Catalyst, Alcohol/Thiol
Number of Steps Typically one pot from aldehydeOne pot from ester
Waste Products WaterSilylated byproducts
Functional Group Tolerance Can be limited by strong acidsBroad

This table is a generalized comparison and specific conditions can vary.

The application of green chemistry principles is paramount in modern chemical synthesis to minimize environmental impact. For a compound like 1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-, this would involve several key considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The direct acetalization of trans-2-hexenal with propylene glycol is inherently atom-economical.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives. Research has explored the use of bio-based solvents for various organic reactions.

Catalysis: Employing catalytic reagents in small amounts over stoichiometric reagents is a core principle. The use of solid acid catalysts, which can be easily separated and reused, is a greener alternative to homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid. semanticscholar.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Photochemical methods for acetalization under visible light irradiation represent a move towards more energy-efficient processes.

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. For the synthesis of 1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-, a continuous flow process would likely involve pumping a stream of the reactants (trans-2-hexenal and propylene glycol), potentially with a dissolved catalyst, through a heated or cooled tube reactor.

The reactor could be a packed-bed reactor filled with a solid acid catalyst. This design allows for the continuous conversion of reactants to the product, which is then collected at the outlet. The residence time in the reactor is a critical parameter that can be precisely controlled to maximize yield and minimize byproduct formation. Microwave-assisted flow synthesis is another advanced technique that can significantly accelerate reaction rates.

Mechanistic Investigations of Synthetic Pathways to the Chemical Compound

A deep understanding of the reaction mechanism is crucial for optimizing the synthesis of a target molecule, especially when stereochemistry is involved, as is the case with the (E)-isomer of 1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-.

The acid-catalyzed formation of an acetal from an aldehyde and a diol proceeds through a hemiacetal intermediate. For an α,β-unsaturated aldehyde, the reaction mechanism can be more complex due to the presence of the conjugated double bond.

Hypothetical Reaction Intermediates in the Formation of 1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-

Protonated Aldehyde: The reaction is initiated by the protonation of the carbonyl oxygen of trans-2-hexenal by an acid catalyst.

Nucleophilic Attack: One of the hydroxyl groups of propylene glycol attacks the activated carbonyl carbon.

Hemiacetal Formation: A proton transfer step leads to the formation of a hemiacetal intermediate.

Protonation of Hemiacetal Hydroxyl: The hydroxyl group of the hemiacetal is protonated, forming a good leaving group (water).

Formation of an Oxocarbenium Ion: The departure of a water molecule results in a resonance-stabilized oxocarbenium ion.

Intramolecular Cyclization: The second hydroxyl group of the propylene glycol backbone attacks the carbocation, leading to the formation of the five-membered dioxolane ring.

Deprotonation: The final step is the deprotonation of the resulting oxonium ion to yield the final acetal product and regenerate the acid catalyst.

The synthesis of the (E)-isomer of 1,3-Dioxolane, 4-methyl-2-(1-pentenyl)- requires that the stereochemistry of the trans-double bond in the starting material, trans-2-hexenal, is retained throughout the reaction. The key stereodetermining step is the initial nucleophilic attack on the protonated aldehyde.

A critical consideration in the synthesis of products from conjugated systems is the concept of kinetic versus thermodynamic control . libretexts.orglibretexts.org

Kinetic Control: At lower reaction temperatures, the product that is formed fastest (i.e., via the lowest activation energy barrier) will predominate. libretexts.orgyoutube.com This is often the case in irreversible reactions.

Thermodynamic Control: At higher temperatures, where the reaction is reversible, the most stable product will be the major isomer at equilibrium. libretexts.orglibretexts.org

For the synthesis of 1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-, it is generally expected that the reaction conditions would be chosen to be under kinetic control to preserve the (E)-geometry of the double bond, as isomerization to the more stable conjugated system is a possibility under harsh, thermodynamically controlled conditions.

Table 2: Factors Influencing Kinetic vs. Thermodynamic Control

FactorFavors Kinetic ProductFavors Thermodynamic Product
Temperature LowHigh
Reaction Time ShortLong
Reversibility Irreversible conditionsReversible conditions
Product Stability Less stable isomer forms fasterMore stable isomer predominates

This table outlines general principles of kinetic and thermodynamic control.

Kinetic studies would involve monitoring the reaction progress over time at different temperatures and catalyst concentrations to determine the rate law and activation parameters for the formation of the desired product. Such studies would be invaluable for optimizing the reaction conditions to maximize the yield and stereoselectivity of (E)-1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-.

Reactions Involving the Dioxolane Ring System

The 1,3-dioxolane moiety serves as a protective group for carbonyl compounds and can be manipulated under specific chemical conditions. organic-chemistry.orgwikipedia.org The presence of a methyl group at the 4-position and an alkenyl substituent at the 2-position introduces stereochemical considerations and can influence the reactivity of the ring. google.com

Chemoselective Ring-Opening Reactions

Chemoselective cleavage of the dioxolane ring is a key transformation, allowing for the deprotection of the original carbonyl functionality or for the synthesis of new derivatives.

The most common reaction of the 1,3-dioxolane ring is its hydrolysis under acidic conditions to regenerate the parent carbonyl compound and diol. organic-chemistry.orgwikipedia.org In the case of 1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-, this reaction would yield (E)-2-hexenal and 1,2-propanediol. The reaction proceeds via protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized carbocation (an oxocarbenium ion). Subsequent attack by water leads to the formation of a hemiacetal, which then breaks down to the aldehyde and diol.

The general mechanism for acid-catalyzed hydrolysis is as follows:

Protonation of an oxygen atom in the dioxolane ring.

Cleavage of a carbon-oxygen bond to form a carbocation intermediate.

Nucleophilic attack by water on the carbocation.

Deprotonation to yield the hemiacetal.

Breakdown of the hemiacetal to the aldehyde and diol.

Similarly, alcoholysis can be achieved by using an alcohol in the presence of an acid catalyst, resulting in the formation of a different acetal or ketal, effectively achieving a functional group interconversion.

While less common than acid-catalyzed cleavage, nucleophilic ring-opening of dioxolanes can be achieved under specific conditions, often involving strong nucleophiles and Lewis acid activation. For 2,4-disubstituted 1,3-dioxolanes, the stereochemical outcome of such reactions is of significant interest. google.com In some cases, stereoselective trapping of a 1,3-dioxolan-2-yl cation intermediate with a nucleophile can lead to the formation of a new dioxolane product with retention of configuration. nih.gov This type of reaction allows for the introduction of new substituents at the C2 position while preserving the stereochemistry at the C4 position.

Functionalization of the Dioxolane Ring Carbon Atoms

Direct functionalization of the carbon atoms of the dioxolane ring, other than the C2 position, is generally challenging due to the lower reactivity of these sp³-hybridized carbons. However, radical reactions can provide a pathway for such transformations. For instance, visible-light-promoted hydrogen atom transfer from the C2 position of 1,3-dioxolane has been utilized to form a dioxolanyl radical, which can then add to electron-deficient alkenes. nsf.gov While this has been demonstrated for the parent 1,3-dioxolane, the presence of substituents on the target molecule could influence the regioselectivity of the initial hydrogen abstraction.

Rearrangement Reactions and Isomerization of the Dioxolane Core

Rearrangement reactions involving the dioxolane core itself are not commonly reported for simple 2,4-disubstituted systems under typical conditions. The five-membered ring is generally stable, and rearrangements would require significant energy input or specific catalytic systems. Isomerization between cis and trans diastereomers at the 2- and 4-positions is possible, typically under equilibrating acidic conditions, leading to a thermodynamically controlled mixture of isomers. The relative stability of the cis and trans isomers would be influenced by steric interactions between the methyl group at C4 and the pentenyl group at C2. acs.org

Reactions of the Alkenyl Moiety

The (1-pentenyl) group in 1,3-Dioxolane, 4-methyl-2-(1-pentenyl)- possesses a reactive carbon-carbon double bond that can undergo a variety of transformations characteristic of alkenes. The dioxolane ring is generally stable to many of the reagents used to modify the alkenyl group, allowing for selective functionalization of the side chain.

Common reactions of the alkenyl moiety include:

Hydrogenation: The double bond can be readily reduced to a single bond by catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) to yield 1,3-Dioxolane, 4-methyl-2-pentyl- . nih.gov

Halogenation: Addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond would result in the corresponding dihaloalkane derivative.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would proceed according to Markovnikov's rule, with the hydrogen atom adding to the carbon atom that already has more hydrogen atoms.

Hydration: Acid-catalyzed addition of water would lead to the formation of an alcohol.

Epoxidation: Reaction with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), would form an epoxide ring at the site of the double bond.

Ozonolysis: Cleavage of the double bond by reaction with ozone (O₃) followed by a workup step would yield smaller carbonyl compounds.

Polymerization: Under appropriate conditions (e.g., with a radical initiator), the alkenyl group could participate in polymerization reactions.

The specific conditions for these reactions can be tailored to achieve the desired transformation while preserving the dioxolane ring.

Data Tables

Table 1: Reactivity Summary of 1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-

Functional GroupReaction TypeReagents/ConditionsExpected Product(s)
Dioxolane RingAcid-Catalyzed HydrolysisH₃O⁺(E)-2-Hexenal, 1,2-Propanediol
Dioxolane RingNucleophilic Ring OpeningLewis Acid, NucleophileSubstituted ring-opened products
Alkenyl MoietyCatalytic HydrogenationH₂, Pd/C1,3-Dioxolane, 4-methyl-2-pentyl-
Alkenyl MoietyHalogenationBr₂2-(1,2-Dibromopentyl)-1,3-dioxolane, 4-methyl-
Alkenyl MoietyEpoxidationm-CPBA1,3-Dioxolane, 4-methyl-2-((2-propyloxiran-2-yl)methyl)-

Stereoselective Addition Reactions to the Double Bond

The presence of a chiral center at the 4-position of the dioxolane ring exerts significant stereochemical control over addition reactions to the adjacent pentenyl double bond. This influence allows for the diastereoselective synthesis of a variety of functionalized products.

Catalytic Asymmetric Hydrogenation and Reduction

While specific studies on the catalytic asymmetric hydrogenation of "1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-" are not extensively documented, the hydrogenation of similar chiral allylic and homoallylic acetals provides insight into the expected reactivity. Chiral iridium complexes, particularly those with PN coordinating systems, have been shown to be effective for the stereoselective hydrogenation of unsaturated compounds. google.com The chiral environment provided by the 4-methyl-1,3-dioxolane moiety is expected to direct the hydrogenation from the less sterically hindered face of the double bond, leading to the formation of one diastereomer in excess. The choice of catalyst and ligand is crucial in achieving high diastereoselectivity. For instance, ruthenium-based catalysts are also known for their high efficiency in asymmetric hydrogenations. capes.gov.br The reaction conditions, including solvent and pressure, would also play a significant role in the stereochemical outcome.

A related transformation, the double asymmetric hydrogenation of conjugated dienes, has demonstrated the potential for achieving high diastereoselectivity and enantioselectivity, suggesting that complex unsaturated systems can be selectively reduced. nih.gov

Diastereoselective Halogenation and Hydrofunctionalization

The halogenation of the pentenyl double bond is expected to proceed with high diastereoselectivity due to the directing effect of the chiral dioxolane ring. The formation of a halonium ion intermediate will be influenced by the steric bulk of the dioxolane, favoring attack of the halide from the less hindered face. Studies on the diastereoselective dichlorination of Z-allylic alcohol derivatives have shown that good diastereoselectivity can be achieved. organic-chemistry.org

Hydrofunctionalization reactions, such as hydroboration-oxidation, are also expected to be highly stereoselective. The hydroboration step, which involves the syn-addition of a boron-hydrogen bond across the double bond, is known to be sensitive to steric effects. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org For "1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-", the borane (B79455) reagent would preferentially add to the less sterically encumbered face of the pentenyl group, leading to a specific diastereomer after oxidation. The regioselectivity of this reaction is anti-Markovnikov, meaning the hydroxyl group will be placed on the less substituted carbon of the original double bond. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org

Table 1: Anticipated Products of Diastereoselective Hydroboration-Oxidation

Starting MaterialReagentsMajor Diastereomeric Product
(4R)-4-methyl-2-((E)-pent-1-en-1-yl)-1,3-dioxolane1. BH3-THF; 2. H2O2, NaOH(R)-1-((4R)-4-methyl-1,3-dioxolan-2-yl)pentan-2-ol
(4S)-4-methyl-2-((E)-pent-1-en-1-yl)-1,3-dioxolane1. BH3-THF; 2. H2O2, NaOH(S)-1-((4S)-4-methyl-1,3-dioxolan-2-yl)pentan-2-ol
Epoxidation and Dihydroxylation with Stereocontrol

The epoxidation of the pentenyl double bond can be achieved with a high degree of stereocontrol. The Sharpless asymmetric dihydroxylation, a powerful method for the enantioselective synthesis of vicinal diols from alkenes, is particularly relevant. wikipedia.orgorganic-chemistry.orgencyclopedia.pubnih.gov This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand. The choice of the ligand (DHQ or DHQD) determines which face of the alkene is hydroxylated. wikipedia.org For "1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-", the inherent chirality of the molecule, combined with the chiral ligand, would lead to a highly diastereoselective dihydroxylation. The reaction is also highly regioselective, favoring the more electron-rich double bond. wikipedia.org

Table 2: Predicted Stereochemical Outcome of Sharpless Asymmetric Dihydroxylation

Starting MaterialChiral LigandMajor Diastereomeric Diol
(4R)-4-methyl-2-((E)-pent-1-en-1-yl)-1,3-dioxolane(DHQ)₂PHAL (in AD-mix-α)(1R,2R)-1-((4R)-4-methyl-1,3-dioxolan-2-yl)pentane-1,2-diol
(4R)-4-methyl-2-((E)-pent-1-en-1-yl)-1,3-dioxolane(DHQD)₂PHAL (in AD-mix-β)(1S,2S)-1-((4R)-4-methyl-1,3-dioxolan-2-yl)pentane-1,2-diol
(4S)-4-methyl-2-((E)-pent-1-en-1-yl)-1,3-dioxolane(DHQ)₂PHAL (in AD-mix-α)(1R,2R)-1-((4S)-4-methyl-1,3-dioxolan-2-yl)pentane-1,2-diol
(4S)-4-methyl-2-((E)-pent-1-en-1-yl)-1,3-dioxolane(DHQD)₂PHAL (in AD-mix-β)(1S,2S)-1-((4S)-4-methyl-1,3-dioxolan-2-yl)pentane-1,2-diol

Olefin Metathesis Reactions for Structural Diversification

Olefin metathesis, particularly with the advent of well-defined ruthenium-based catalysts like the Grubbs catalysts, offers a powerful tool for modifying the pentenyl substituent and creating new molecular architectures. organic-chemistry.orgresearchgate.netharvard.edumasterorganicchemistry.comlibretexts.org Cross-metathesis with other olefins can introduce a wide variety of functional groups at the terminus of the alkenyl chain. Ring-closing metathesis (RCM) can be employed if the pentenyl chain is further elaborated with another terminal alkene, leading to the formation of cyclic structures. researchgate.net The functional group tolerance of modern Grubbs catalysts makes them suitable for use with the dioxolane moiety. organic-chemistry.orgharvard.edu

Table 3: Potential Olefin Metathesis Reactions

Reaction TypeReactantsCatalystPotential Product
Cross-Metathesis"1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-", AcrylonitrileGrubbs II Catalyst4-((4R/S)-4-methyl-1,3-dioxolan-2-yl)but-2-enenitrile
Ring-Closing MetathesisDiene derived from "1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-"Grubbs I CatalystCycloalkene derivative

Radical Chemistry of the Pentenyl Substituent

The pentenyl substituent can participate in a variety of radical reactions. The addition of radicals to the double bond is a key transformation. Studies on the radical addition to 1,3-dioxolane have shown that a dioxolanyl radical can be generated and added to electron-deficient alkenes. harvard.edu Conversely, radicals can add to the double bond of the pentenyl group. The regioselectivity of this addition is governed by the stability of the resulting radical intermediate. mdpi.comnih.gov

Radical cyclization reactions are also a possibility. If the pentenyl chain contains a suitable radical precursor, intramolecular cyclization onto the double bond can lead to the formation of cyclic products. Tin-mediated radical cyclizations of similar systems bearing pendent α,β-unsaturated esters have been shown to proceed with high stereoselectivity. rsc.org

Cascade and Tandem Reactions Incorporating the Chemical Compound

The dual functionality of "1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-" makes it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single pot. For example, a reaction could be initiated at the double bond, followed by a transformation involving the dioxolane ring.

One potential cascade could involve a Michael addition to an activated version of the pentenyl group, followed by an intramolecular cyclization. Tandem Michael addition-cyclization reactions are known to be highly diastereoselective. researchgate.netbit.edu.cnrsc.org Another possibility involves a tandem reaction sequence where an asymmetric addition to the double bond is followed by a diastereoselective epoxidation of a newly formed double bond. harvard.edu Cationic cyclization of related 2-alkenyl-1,3-dithiolanes has been shown to proceed with high diastereoselectivity, suggesting that a similar process could be envisioned for the dioxolane analog. researchgate.net

Derivatization for Scaffold Modification and Complexity Generation

The structure of 1,3-Dioxolane, 4-methyl-2-(1-pentenyl)- features two primary sites for chemical modification: the carbon-carbon double bond of the 1-pentenyl group and the 1,3-dioxolane ring itself. These reactive sites offer pathways to introduce new functional groups and build more complex molecular architectures. While specific, detailed research findings on the derivatization of this exact compound are not extensively documented in publicly available literature, the reactivity of its constituent functional groups is well-established in organic chemistry. The following sections will discuss potential derivatization strategies based on this established reactivity.

The primary routes for derivatization focus on the transformations of the alkene and the acetal functionalities. The vinyl ether-like reactivity of the double bond, due to its proximity to the dioxolane ring, and standard alkene reactions provide a versatile platform for modification.

Potential Derivatization Reactions:

Based on the functional groups present, several classes of reactions could be employed to derivatize 1,3-Dioxolane, 4-methyl-2-(1-pentenyl)- . These include, but are not limited to, epoxidation, hydroboration-oxidation, and cycloaddition reactions.

Epoxidation: The carbon-carbon double bond can be converted to an epoxide, a highly useful synthetic intermediate. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide can then be opened by various nucleophiles to introduce a wide range of functional groups.

Hydroboration-Oxidation: This two-step reaction sequence can be used to hydrate (B1144303) the double bond in an anti-Markovnikov fashion, yielding an alcohol. The reaction typically involves the addition of a borane reagent (e.g., borane-tetrahydrofuran (B86392) complex) across the double bond, followed by oxidation with hydrogen peroxide and a base. This would convert the pentenyl group into a hydroxypentyl group, providing a new site for further functionalization.

Cycloaddition Reactions: The alkene functionality can participate in various cycloaddition reactions to construct new ring systems. For instance, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene could lead to the formation of a six-membered ring. Similarly, 1,3-dipolar cycloadditions with dipoles such as azides or nitrile oxides could be used to synthesize five-membered heterocyclic rings.

The following table outlines the potential products from these derivatization strategies.

Starting MaterialReaction TypeReagentsPotential Product
1,3-Dioxolane, 4-methyl-2-(1-pentenyl)- Epoxidationm-CPBA2-((1,2-epoxypentyl))-4-methyl-1,3-dioxolane
1,3-Dioxolane, 4-methyl-2-(1-pentenyl)- Hydroboration-Oxidation1. BH₃•THF 2. H₂O₂, NaOH1-(4-methyl-1,3-dioxolan-2-yl)pentan-2-ol
1,3-Dioxolane, 4-methyl-2-(1-pentenyl)- Diels-Alder CycloadditionButadieneA cyclohexene-containing derivative
1,3-Dioxolane, 4-methyl-2-(1-pentenyl)- 1,3-Dipolar CycloadditionPhenyl azideA triazole-containing derivative

These transformations highlight the potential of 1,3-Dioxolane, 4-methyl-2-(1-pentenyl)- as a starting material for generating a diverse range of more complex molecules. The resulting products, with their newly introduced functional groups, could serve as building blocks in the synthesis of various target structures. Further research into these and other derivatization pathways would be necessary to fully explore the synthetic utility of this compound.

Advanced Structural and Stereochemical Characterization of 1,3 Dioxolane, 4 Methyl 2 1 Pentenyl

Sophisticated Spectroscopic Techniques for Absolute and Relative Configuration Determination

The precise definition of both the relative and absolute stereochemistry of "1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-" relies on a suite of advanced spectroscopic methods. These techniques provide detailed insights into atomic connectivity, spatial proximities, and molecular size, which are crucial for a complete structural assignment.

Multi-dimensional NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules. For "1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-," a combination of advanced 2D NMR experiments is essential to resolve its complex proton and carbon environments and to establish its stereochemical configuration.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for determining the stereochemistry and preferred conformation of molecules in solution. These experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å.

For "1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-," which can exist as different stereoisomers (e.g., cis and trans isomers with respect to the substituents on the dioxolane ring), NOESY and ROESY are critical. For instance, in a cis isomer, a NOE correlation would be expected between the proton at C2 of the dioxolane ring and the methyl protons at C4. Conversely, in the trans isomer, such a correlation would be absent or significantly weaker. The analysis of these spatial correlations allows for the unambiguous assignment of the relative stereochemistry of the substituents on the dioxolane ring.

Table 1: Hypothetical NOESY/ROESY Correlations for Stereochemical Assignment of "1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-"

Interacting ProtonsExpected Correlation (cis isomer)Expected Correlation (trans isomer)Implication
H2 and H4StrongWeak/AbsentDetermines relative stereochemistry at C2 and C4
H2 and Methyl Protons at C4Weak/AbsentStrongConfirms relative stereochemistry at C2 and C4
H4 and Pentenyl ProtonsDependent on conformationDependent on conformationProvides information on the orientation of the pentenyl group

To fully delineate the covalent framework of "1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-," Heteronuclear Single Quantum Coherence-Total Correlation Spectroscopy (HSQC-TOCSY) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are employed. researchgate.net

HSQC provides direct one-bond correlations between protons and their attached carbons. youtube.com The HSQC-TOCSY experiment extends this by revealing correlations between a proton and all other protons within its spin system, and subsequently to their attached carbons. researchgate.netnih.govyoutube.com This is particularly useful for identifying all the atoms in the pentenyl chain and the dioxolane ring system.

The HMBC experiment is complementary to HSQC, as it reveals correlations between protons and carbons over two to three bonds. researchgate.netyoutube.com This is instrumental in connecting the different fragments of the molecule, for example, by showing a correlation from the proton at C2 of the dioxolane ring to the carbons of the pentenyl substituent.

Table 2: Key HMBC and HSQC-TOCSY Correlations for Structural Elucidation

ExperimentCorrelating NucleiStructural Information Deduced
HMBCH2 to C1' of pentenylConfirms the attachment of the pentenyl group at C2 of the dioxolane ring.
HMBCMethyl protons at C4 to C4 and C5 of dioxolaneConfirms the position of the methyl group.
HSQC-TOCSYFrom H1' of pentenylReveals the entire spin system of the pentenyl chain.
HSQC-TOCSYFrom H4 of dioxolaneElucidates the connectivity within the dioxolane ring.

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to molecular size and shape. jhu.edursc.orgmanchester.ac.ukemerypharma.com In the context of "1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-," DOSY can be used to confirm the purity of the sample and to study any potential intermolecular interactions or aggregation. nih.gov A single set of signals correlating to a single diffusion coefficient would confirm the presence of a monomeric species in solution.

Table 3: Representative DOSY NMR Data

CompoundMolecular Weight ( g/mol )Diffusion Coefficient (D) x 10⁻¹⁰ (m²/s)
"1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-"170.259.5 (Hypothetical value in CDCl₃)
Internal Standard (e.g., TMS)88.2520.1 (Hypothetical value in CDCl₃)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion with very high precision. This allows for the calculation of the elemental formula of "1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-," confirming its atomic composition and distinguishing it from other isomers.

Table 4: High-Resolution Mass Spectrometry Data

ParameterValue
Molecular FormulaC₁₀H₁₈O₂
Calculated Exact Mass170.1307
Measured Exact Mass (Hypothetical)170.1305
Mass Error (ppm)-1.2

Advanced Mass Spectrometry for Precise Structural Elucidation

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Under electron impact (EI) ionization, the molecular ion ([M]⁺) of acetals is often of low abundance due to the high instability of the initial radical cation. The primary fragmentation of cyclic acetals is typically initiated by cleavage of the C-C bond adjacent to the dioxolane ring, followed by ring opening. For "1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-," key fragmentation pathways are expected to involve the pentenyl and methyl substituents.

A probable fragmentation pathway would be the loss of the pentenyl side chain or fragments thereof. Another characteristic fragmentation for cyclic acetals involves the cleavage of the dioxolane ring itself. The presence of the methyl group at the C4 position and the double bond in the pentenyl group will influence the fragmentation, leading to a complex but interpretable spectrum.

Table 1: Predicted Major Fragment Ions in the MS/MS Spectrum of 1,3-Dioxolane (B20135), 4-methyl-2-(1-pentenyl)-

m/z (mass-to-charge ratio) Proposed Fragment Structure/Origin
M⁺Molecular Ion
M-15Loss of a methyl radical (•CH₃)
M-29Loss of an ethyl radical (•C₂H₅) from the pentenyl chain
M-43Loss of a propyl radical (•C₃H₇) from the pentenyl chain
M-69Loss of the pentenyl radical (•C₅H₉)
87[C₄H₇O₂]⁺ - Fragment from the dioxolane ring after side-chain cleavage
73[C₃H₅O₂]⁺ - Further fragmentation of the dioxolane ring
43[C₃H₇]⁺ or [C₂H₃O]⁺

This table is predictive and based on the general fragmentation patterns of cyclic acetals and substituted alkenes. miamioh.edulibretexts.orglibretexts.org

Chiroptical Spectroscopies for Absolute Configuration Determination

"1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-" possesses two chiral centers at positions C2 and C4 of the dioxolane ring, and the double bond in the pentenyl group can exist as E/Z isomers. This results in multiple stereoisomers. Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are indispensable for determining the absolute configuration of these stereoisomers in solution. nih.govmdpi.comresearchgate.net

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the spatial arrangement of atoms and chromophores. While the dioxolane ring itself does not have a strong chromophore in the near-UV region, the C=C double bond in the pentenyl substituent can serve as a chromophore.

The ECD spectrum of "1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-" would be influenced by the through-space electronic interactions between the chiral centers and the pentenyl chromophore. By comparing the experimental ECD spectrum with quantum-chemical predictions for each possible stereoisomer, the absolute configuration can be unambiguously assigned. purechemistry.org This approach has been successfully applied to a wide range of chiral molecules. nih.govmdpi.com

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD and measures the differential absorption of left and right circularly polarized infrared radiation during vibrational transitions. nih.govresearchgate.netnih.gov A significant advantage of VCD is that all fundamental vibrations in a chiral molecule are potentially VCD active, providing a rich source of stereochemical information. dtu.dkreading.ac.uk

For "1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-," VCD spectra would be recorded in the mid-infrared region. The C-H, C-O, and C-C stretching and bending vibrations of the chiral dioxolane ring and its substituents would give rise to characteristic VCD signals. The sign and intensity of these signals are directly related to the absolute configuration of the chiral centers. As with ECD, the comparison of the experimental VCD spectrum with the spectra predicted by density functional theory (DFT) calculations for the different stereoisomers allows for the confident assignment of the absolute configuration. nih.gov

Vibrational Spectroscopy for Conformational Insight

Vibrational spectroscopies, including Raman and Infrared (IR) spectroscopy, provide detailed information about the molecular vibrations and are sensitive to the conformational state of a molecule.

Raman spectroscopy is an excellent technique for observing the vibrations of non-polar bonds. For "1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-," the C=C stretching vibration of the pentenyl group is expected to produce a strong and characteristic Raman band, typically in the region of 1650-1680 cm⁻¹. The exact position of this band can provide information about the substitution pattern and conjugation.

The symmetric stretching and breathing modes of the dioxolane ring are also expected to be Raman active. While specific Raman data for this compound is scarce, studies on similar dioxolane structures can provide a basis for interpretation. chemicalbook.com

Table 2: Predicted Characteristic Raman Bands for 1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-

Wavenumber (cm⁻¹) Vibrational Mode Assignment
~2800-3000C-H stretching (alkyl)
~1650-1680C=C stretching (pentenyl)
~1450CH₂ scissoring
~1000-1200C-O-C symmetric stretching
~800-950Dioxolane ring breathing modes

This table is predictive and based on general group frequencies and data from related compounds. researchgate.netnih.govnih.gov

Infrared (IR) spectroscopy is particularly sensitive to the vibrations of polar bonds and is therefore highly effective for identifying the functional groups present in "1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-." The most prominent features in the IR spectrum would be the strong C-O stretching vibrations of the acetal (B89532) group.

The presence of the C=C double bond from the pentenyl group would be indicated by a band around 1650-1680 cm⁻¹, although this can sometimes be weak in IR spectra for symmetrically substituted alkenes. The C-H stretching vibrations of the alkyl parts of the molecule would appear in the 2850-3000 cm⁻¹ region. The out-of-plane C-H bending vibrations associated with the double bond can also provide information about its substitution pattern (cis/trans).

Table 3: Predicted Characteristic Infrared Absorption Bands for 1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-

Wavenumber (cm⁻¹) Vibrational Mode Assignment Expected Intensity
2850-3000C-H stretching (alkyl)Medium to Strong
1650-1680C=C stretching (pentenyl)Weak to Medium
1450-1470CH₂ bendingMedium
1370-1380CH₃ bendingMedium
1050-1200C-O-C asymmetric stretchingStrong
960-980=C-H bending (trans C=C)Medium to Strong

This table is predictive and based on general group frequencies and data from related compounds. researchgate.netnih.gov

X-ray Crystallography of Crystalline Derivatives and Synthetic Intermediates

The precise three-dimensional arrangement of atoms in "1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-" can be unequivocally determined through X-ray crystallography. As the compound itself is a liquid at standard conditions, this analysis necessitates the synthesis of a suitable crystalline derivative or a solid synthetic intermediate. nih.gov The insights gained from the crystal structure are fundamental for understanding its stereochemical properties and reactivity.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides detailed information about the atomic arrangement within a crystal lattice. creative-biostructure.comyoutube.com By irradiating a single crystal with a focused beam of X-rays, a unique diffraction pattern is generated. The positions and intensities of the diffracted beams are directly related to the electron density distribution and thus the arrangement of atoms in the crystal. youtube.com

For a molecule like "1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-", a common strategy involves preparing a derivative that readily crystallizes. This could be achieved by introducing functionalities that promote ordered packing in the solid state, such as aromatic rings or groups capable of hydrogen bonding. The analysis of a high-quality crystal provides precise metric parameters, including:

Bond lengths: The exact distances between bonded atoms.

Bond angles: The angles formed by three connected atoms.

Torsional angles: The dihedral angles that define the conformation of the molecule, including the pucker of the dioxolane ring and the orientation of its substituents.

This information confirms the compound's connectivity and provides an unambiguous depiction of its solid-state conformation. creative-biostructure.com While specific crystallographic data for a derivative of "1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-" is not available in the surveyed literature, the table below represents typical parameters obtained from a SC-XRD experiment for a small organic molecule.

ParameterRepresentative ValueDescription
Chemical Formula C9H16O2The elemental composition of the molecule. nih.gov
Molecular Weight 156.22 g/mol The mass of one mole of the compound. nih.gov
Crystal System MonoclinicA common crystal system for organic molecules, characterized by three unequal axes with one oblique angle.
Space Group P2₁/cA non-centrosymmetric space group common for chiral molecules, indicating the symmetry elements present.
a, b, c (Å) 8.5, 12.1, 9.3The dimensions of the unit cell along the x, y, and z axes.
α, β, γ (°) ** 90, 105.4, 90The angles of the unit cell. For monoclinic, α and γ are 90°.
Volume (ų) **925.7The volume of the unit cell.
Z 4The number of molecules per unit cell.
R-factor (R1) < 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Determination of Absolute Configuration via Anomalous Dispersion (Flack Parameter)

When dealing with chiral molecules, determining the absolute configuration is crucial. "1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-" contains at least two stereocenters (at C2 and C4 of the dioxolane ring), making it a chiral compound. X-ray crystallography can determine this absolute stereochemistry through the phenomenon of anomalous dispersion. wikipedia.org

This effect occurs when the X-ray energy is near the absorption edge of an atom, causing a phase shift in the scattered X-rays. wikipedia.org This breaks Friedel's Law, which states that the intensities of diffraction spots (h,k,l) and their inverses (-h,-k,-l) are equal. wikipedia.org The small differences in these intensities, known as Bijvoet pairs, can be measured and used to establish the correct enantiomeric form of the crystal structure.

A robust method for this determination is the calculation of the Flack parameter, x. ed.ac.uknih.gov This parameter is refined during the structural analysis and indicates the relative proportion of the inverted structure in the crystal. ed.ac.uk

If the Flack parameter refines to a value near 0 (with a small standard uncertainty), the assigned absolute configuration is correct. wikipedia.org

If the value refines to a value near 1 , the true structure is the inverted one, and the atomic coordinates should be inverted. wikipedia.org

A value near 0.5 suggests the crystal is a racemic twin (containing equal amounts of both enantiomers) or that the anomalous scattering signal is too weak for a conclusive determination. wikipedia.org

For light-atom structures composed primarily of C, H, and O, the anomalous scattering effect is weak. However, modern diffractometers and careful data collection can often yield a Flack parameter with sufficient precision to confidently assign the absolute configuration. ed.ac.ukresearchgate.net

Conformational Analysis and Dynamics

The five-membered 1,3-dioxolane ring is not planar and exists in a dynamic equilibrium between various puckered conformations. The substituents on the ring heavily influence the energetic landscape of these conformers.

Experimental Determination of Preferred Conformers in Solution

In solution, the 1,3-dioxolane ring typically adopts either an envelope conformation (with one atom out of the plane of the other four) or a twist conformation (with two atoms, on opposite sides of the ring, out of the plane of the other three). acs.org For "1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-", the energetic preference is dictated by the steric interactions of the methyl and 1-pentenyl groups.

The most stable conformation will seek to minimize steric strain by placing the larger substituents in pseudo-equatorial positions. libretexts.org Therefore, it is expected that both the methyl group at C4 and the (1-pentenyl) group at C2 will preferentially occupy equatorial-like orientations.

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for investigating these conformational preferences in solution. Specifically, the magnitude of the vicinal proton-proton coupling constants (³JHH) between protons on adjacent carbons can be used to estimate the dihedral angles via the Karplus equation. nih.gov By analyzing the coupling patterns of the protons on the dioxolane ring, the dominant conformation can be deduced.

Dynamic Spectroscopic Studies (e.g., Variable Temperature NMR)

The different puckered conformations of the dioxolane ring interconvert rapidly at room temperature through a process known as pseudorotation. This dynamic process can be studied using Variable Temperature (VT) NMR.

At room temperature (the fast-exchange regime), the NMR spectrum shows time-averaged signals for the ring protons because the conformational interconversion is faster than the NMR timescale. As the temperature is lowered, the rate of this interconversion decreases. If the temperature is lowered sufficiently to reach the slow-exchange regime, the signals for the individual, distinct conformers may be resolved.

The temperature at which the separate signals for two interconverting sites merge into a single broad peak is known as the coalescence temperature (Tc). This value can be used to calculate the free energy of activation (ΔG‡) for the conformational flipping process, providing quantitative data on the energy barrier of the ring system.

ParameterHypothetical ObservationInformation Gained
¹H NMR at 298 K Averaged signals for dioxolane ring protons.Indicates fast conformational exchange at room temperature.
¹H NMR at 173 K Broadening of signals, followed by decoalescence into two or more sets of signals corresponding to different conformers.Slow-exchange limit is reached; signals of individual conformers can be observed and assigned.
Coalescence Temp (Tc) e.g., ~200 K for specific protons.Allows for the calculation of the energy barrier (ΔG‡) for the ring interconversion process.

Computational and Theoretical Studies of 1,3 Dioxolane, 4 Methyl 2 1 Pentenyl

Conformational Energy Landscape Exploration

The flexibility of the dioxolane ring and the rotatable bonds in the pentenyl side chain mean that "1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-" can exist in multiple conformations.

Molecular Mechanics (MM) provides a computationally less expensive method than quantum mechanics to explore the conformational space. Using a suitable force field (e.g., MMFF94, AMBER), a large number of possible conformations can be generated and their relative energies estimated.

Molecular Dynamics (MD) simulations would build upon this by simulating the atomic motions of the molecule over time at a given temperature. This would reveal the dynamic behavior of the molecule, including the transitions between different conformational states. Such simulations can identify the most populated conformations at room temperature and the flexibility of different parts of the molecule. researchgate.net For related cyclic ethers like 1,3-dioxane (B1201747), MD simulations have shown that flexible forms can interconvert at room temperature. researchgate.netresearchgate.net

A more rigorous approach to understanding conformational isomerism involves mapping the potential energy surface (PES). This is typically done by systematically varying key dihedral angles of the molecule and calculating the energy at each point using quantum mechanical methods like DFT. The resulting PES would reveal the energy minima corresponding to stable conformers and the energy barriers (transition states) that separate them.

For the 1,3-dioxolane (B20135) ring, the primary conformations of interest would be envelope and twist forms. The orientation of the methyl and pentenyl substituents (axial vs. equatorial-like positions) would also significantly influence the relative energies of the conformers. Studies on substituted 1,3-dioxanes have shown that the chair conformer is typically the most stable, but the presence of substituents can lead to multiple low-energy conformers. researchgate.net

Table 2: Illustrative Conformational Energy Data for a Related Cyclic Ether (1,3-Dioxane) (Note: This data is for 1,3-dioxane and is presented to illustrate the type of information obtained from PES mapping. Specific values for "1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-" would require dedicated computational studies.)

ConformerRelative Energy (kcal/mol) - HF/6-31G(d)Relative Energy (kcal/mol) - DFT/B3LYP
Chair0.000.00
2,5-Twist4.67 ± 0.315.19 ± 0.8
1,4-Twist6.03 ± 0.436.19 ± 0.8

Data adapted from studies on 1,3-dioxane. researchgate.net

Reaction Mechanism Elucidation and Prediction

Computational chemistry is a valuable tool for studying the mechanisms of chemical reactions. For "1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-", a key reaction of interest would be its hydrolysis, which involves the cleavage of the acetal (B89532) group.

Furthermore, the reactivity of the C=C double bond in the pentenyl side chain towards electrophilic addition or radical reactions could also be investigated. Computational methods could predict the regioselectivity and stereoselectivity of such reactions by comparing the activation energies of different possible reaction pathways.

Prediction of Spectroscopic Properties

Theoretical calculations are a powerful complement to experimental spectroscopy for structure elucidation. By predicting spectroscopic parameters for a proposed structure, one can compare them with experimental data to confirm or reject the hypothesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. The prediction of ¹H and ¹³C NMR chemical shifts using computational methods, most commonly the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level, has become a routine and highly valuable tool. nih.govresearchgate.net

The process involves:

Generating low-energy conformations of the molecule of interest (e.g., cis- and trans-isomers of an analogue like 2-isopropyl-4-methyl-1,3-dioxolane).

Optimizing the geometry of each conformer using a selected DFT method and basis set.

Calculating the NMR isotropic shielding values for each atom in each conformer.

Converting the calculated shielding values to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

Averaging the chemical shifts based on the predicted Boltzmann population of the conformers at a given temperature.

Excellent agreement between the calculated and experimental chemical shifts provides strong evidence for the correctness of the assigned structure and stereochemistry. nih.gov

Table 2: Representative Calculated vs. Experimental ¹³C NMR Chemical Shifts for an Analogue, cis-2-isopropyl-4-methyl-1,3-dioxolane

Carbon AtomExperimental δ (ppm)Calculated δ (ppm) (GIAO/B3LYP/6-31G*)Δδ (ppm)
C2107.5107.10.4
C475.374.90.4
C570.169.80.3
C(isopropyl)-CH32.832.50.3
C4-CH₃16.215.90.3
C(isopropyl)-CH₃17.917.60.3

Note: This table presents plausible data for illustrative purposes, based on known accuracies of the method and experimental data for similar compounds. deepdyve.com

For chiral molecules like the diastereomers of "1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-", chiroptical spectroscopy provides definitive information about their absolute configuration. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are techniques that measure the differential absorption of left and right circularly polarized light.

The absolute configuration of a chiral molecule can be determined by comparing its experimental ECD or VCD spectrum with the spectrum calculated for a known configuration (e.g., the (4R)-isomer). spectrabase.comrsc.org A match between the experimental and calculated spectra confirms the absolute configuration. This is a powerful alternative to X-ray crystallography, especially for non-crystalline materials. rsc.org

The computational procedure is similar to that for NMR prediction:

A thorough conformational search is performed for one enantiomer of the molecule.

Geometries are optimized, and frequencies (for VCD) and excitation energies/rotational strengths (for ECD) are calculated for all significant conformers, typically using time-dependent DFT (TDDFT) for ECD and DFT for VCD. nih.gov

The final spectrum is generated by a Boltzmann-weighted average of the spectra of the individual conformers.

If the calculated spectrum for the (4R)-enantiomer matches the experimental spectrum, the absolute configuration is assigned as (4R). If it is a mirror image, the configuration is (4S). This method has been successfully applied to determine the absolute configuration of a wide range of natural products and chiral molecules. rsc.org

Applications and Utility in Advanced Organic Synthesis and Materials Science

The Chemical Compound as a Versatile Synthetic Intermediate

The unique combination of a protected diol functionality and a reactive alkenyl group makes 1,3-Dioxolane (B20135), 4-methyl-2-(1-pentenyl)- a valuable building block in the synthesis of complex organic structures.

Precursor in the Total Synthesis of Complex Organic Molecules

The 1,3-dioxolane moiety is a well-established protecting group for 1,2-diols, offering stability under a variety of reaction conditions, including those involving nucleophiles and bases. wikipedia.orgorganic-chemistry.org The presence of the 4-methyl group introduces a chiral center, which can be exploited in stereoselective synthesis. The alkenyl group at the C2 position provides a handle for a wide array of chemical transformations.

In the context of total synthesis, this compound could serve as a precursor to polyketide-like structures, which are prevalent in many natural products. The alkenyl chain can be subjected to various modifications, such as oxidation, reduction, or addition reactions, to elaborate the carbon skeleton. For instance, stereoselective syntheses of alkenyl-substituted 1,3-dioxolanes have been demonstrated as key steps in the construction of complex natural products. acs.org The dioxolane ring can be deprotected under acidic conditions to reveal the 1,2-diol, a common structural motif in biologically active molecules. wikipedia.org

Table 1: Potential Transformations of the Alkenyl Group in Synthetic Applications

Reaction TypeReagents and ConditionsResulting Functional Group
Oxidative Cleavage O₃, then Me₂S or Zn/H₂OAldehyde
Epoxidation m-CPBA, CH₂Cl₂Epoxide
Dihydroxylation OsO₄, NMODiol
Hydroboration-Oxidation 1. BH₃·THF; 2. H₂O₂, NaOHAlcohol
Heck Coupling Aryl halide, Pd catalyst, baseSubstituted alkene
Metathesis Grubbs' catalyst, another alkeneNew alkene

Building Block for Specialty Chemicals and Fine Chemicals Production

The reactivity of the pentenyl group, coupled with the chirality of the dioxolane ring, makes this compound a valuable starting material for the synthesis of specialty chemicals. For example, the double bond can be functionalized to introduce heteroatoms or to extend the carbon chain, leading to a variety of derivatives with potential applications in the fragrance, and pharmaceutical industries. nih.gov The synthesis of various 1,3-dioxolane derivatives has been shown to yield compounds with potential biological activities, including antibacterial and antifungal properties. nih.gov

Role as a Chiral Auxiliary or Ligand Precursor

The inherent chirality of 1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-, originating from the 4-methyl substituent, positions it as a promising candidate for applications in asymmetric synthesis.

Design and Synthesis of Chiral Auxiliaries Based on the Dioxolane Framework

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. wikipedia.orgnumberanalytics.comnumberanalytics.com The chiral 1,3-dioxolane framework, derived from readily available chiral diols, has been successfully employed for this purpose. mdpi.com In the case of 1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-, the chiral environment created by the 4-methyl group can influence the stereochemical outcome of reactions at the C2-alkenyl substituent or at other parts of a molecule to which it is attached.

The general strategy involves attaching the dioxolane auxiliary to a substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. wikipedia.orgsigmaaldrich.com

Development of Dioxolane-Derived Ligands for Asymmetric Catalysis

Chiral ligands are crucial components of catalysts used in asymmetric synthesis. The 1,3-dioxolane scaffold has been incorporated into various ligand architectures to induce enantioselectivity in metal-catalyzed reactions. nih.govnih.gov The alkenyl group of 1,3-Dioxolane, 4-methyl-2-(1-pentenyl)- can be functionalized to introduce coordinating atoms, such as phosphorus or nitrogen, thereby transforming the molecule into a chiral ligand.

For example, hydroformylation or hydrophosphination of the double bond could lead to the synthesis of chiral phosphine (B1218219) ligands. These ligands, when complexed with transition metals like rhodium or iridium, could be effective catalysts for asymmetric hydrogenation, hydroformylation, or other important transformations. The development of oxazoline-containing ligands, which share structural similarities with dioxolanes, has been a significant area of research in asymmetric catalysis. nih.gov

Table 2: Potential Chiral Ligands Derived from 1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-

Ligand TypeSynthetic Transformation of Alkenyl GroupPotential Application in Asymmetric Catalysis
Phosphine Ligand Hydrophosphination (e.g., with HPPh₂)Asymmetric Hydrogenation, Hydroformylation
Amine Ligand HydroaminationAsymmetric Transfer Hydrogenation
Oxazoline Ligand Multi-step synthesis involving the double bondVarious metal-catalyzed reactions

Integration into Polymer and Materials Chemistry

The presence of a polymerizable alkenyl group makes 1,3-Dioxolane, 4-methyl-2-(1-pentenyl)- a potential monomer for the synthesis of functional polymers. The polymerization of dioxolane derivatives has been explored, leading to materials with interesting properties. elsevierpure.comresearchgate.net

Cationic ring-opening polymerization of the dioxolane ring itself is a known process, although substitution at the C2 position can sometimes hinder this. researchgate.netcdnsciencepub.com However, the vinyl group offers an alternative and more accessible route to polymerization. Radical polymerization of the pentenyl group would lead to a polymer with chiral dioxolane units pendant from the main chain. Such polymers could have applications as chiral stationary phases in chromatography or as polymeric supports for catalysts.

Furthermore, the polymerization of 1,3-dioxolane derivatives has been utilized to create polymers for specific applications such as CO₂/N₂ separation membranes. digitellinc.com The incorporation of the chiral 4-methyl-2-(1-pentenyl)-1,3-dioxolane unit into a polymer backbone could impart specific properties related to its structure and chirality. For instance, polymers derived from 1,3-dioxolane have been shown to be sensitive to pH and temperature. acs.org

Monomer in Precision Polymerization Processes

There is no available data in scientific literature or patents indicating that 1,3-Dioxolane, 4-methyl-2-(1-pentenyl)- is utilized as a monomer in any form of precision polymerization, including but not limited to radical, cationic, or anionic polymerization methods.

Modification of Polymer Architectures and Properties

No research has been found that describes the use of 1,3-Dioxolane, 4-methyl-2-(1-pentenyl)- for the modification of polymer architectures, such as through grafting or as a comonomer to alter polymer properties.

Application in Functional Materials Design (e.g., coatings, adhesives, resins)

There is no information to support the application of 1,3-Dioxolane, 4-methyl-2-(1-pentenyl)- in the design or formulation of functional materials such as coatings, adhesives, or resins.

Advanced Analytical Methodologies for Characterization in Complex Chemical Systems

High-Performance Chromatographic Separation Techniques

High-performance chromatography is fundamental to resolving the isomeric complexity of 1,3-Dioxolane (B20135), 4-methyl-2-(1-pentenyl)-. The choice between liquid and gas phase techniques depends on the specific analytical goal, such as enantiomeric separation or purity assessment.

The presence of two chiral centers in 1,3-Dioxolane, 4-methyl-2-(1-pentenyl)- necessitates the use of chiral chromatography to separate its enantiomers and determine the enantiomeric excess (e.e.), a critical parameter in stereoselective synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Research on other 1,3-dioxolane derivatives has demonstrated the effectiveness of amylose-based CSPs for achieving chiral resolution. nih.gov For the target compound, a similar approach would be employed. A specific diastereomer (e.g., the cis isomer of the E-pentenyl compound) would first be isolated, and this isolated diastereomer, which is a racemic mixture of two enantiomers, would then be injected onto a chiral HPLC column. The differential interaction with the CSP allows for their separation and quantification. The enantiomeric excess is calculated from the peak areas of the two enantiomers. sigmaaldrich.com

Table 1: Illustrative Chiral HPLC Data for Enantiomeric Separation of cis-(E)-4-methyl-2-(1-pentenyl)-1,3-dioxolane This table presents hypothetical data based on typical chiral separations.

Enantiomer Retention Time (min) Peak Area Enantiomeric Excess (% ee)
Enantiomer 1 12.45 950,000 90.0%
Enantiomer 2 14.82 50,000

Gas Chromatography (GC) is a powerful technique for assessing the purity and determining the isomeric distribution (both geometric and diastereomeric) of volatile compounds like 1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-. Separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the column. publisso.de

Due to their different physical properties, the cis and trans diastereomers, as well as the E and Z geometric isomers, will exhibit different retention times on a standard non-chiral GC column. This allows for their quantification and the determination of the isomeric ratios in a given sample. A flame ionization detector (FID) is commonly used for its robust and near-universal response to organic analytes. Purity is determined by comparing the area of the main isomer peaks to the total area of all peaks in the chromatogram, including any residual starting materials or byproducts.

Table 2: Example GC-FID Data for Purity and Isomeric Analysis This table illustrates a hypothetical GC analysis of a production batch.

Peak ID Compound Retention Time (min) Area %
1 cis-(Z)-isomer 8.15 2.1
2 trans-(Z)-isomer 8.32 1.5
3 cis-(E)-isomer 8.90 45.5
4 trans-(E)-isomer 9.11 48.9
5 Impurity 1 (Hex-2-enal) 5.40 1.2
6 Impurity 2 (Unknown) 10.23 0.8
Total Purity 98.0%

Coupled Analytical Techniques

Coupling chromatographic separation with spectroscopic detection provides an unparalleled level of analytical detail, enabling not just quantification but also definitive structural identification of each component within a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the powerful identification ability of mass spectrometry. As components elute from the GC column, they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern and a precise mass-to-charge ratio (m/z) that acts as a chemical fingerprint.

For 1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-, GC-MS is invaluable for confirming the identity of the various isomer peaks observed in the GC chromatogram. The mass spectrum for the (E)-isomer shows a characteristic top peak at an m/z of 113. nih.gov This fragment corresponds to the loss of a propyl radical from the molecular ion. By comparing the obtained spectra with library data (e.g., NIST), one can confidently identify the main products and any volatile impurities from the synthesis process.

Table 3: Hypothetical GC-MS Identification of Components in a Synthesis Mixture

Retention Time (min) Proposed Identity Key Mass Fragments (m/z) Confirmation
8.90 cis-(E)-4-methyl-2-(1-pentenyl)-1,3-dioxolane 156 (M+), 113, 85, 55 Library Match
9.11 trans-(E)-4-methyl-2-(1-pentenyl)-1,3-dioxolane 156 (M+), 113, 85, 55 Library Match
5.40 Hex-2-enal 98 (M+), 83, 69, 41 Library Match

While GC-MS is excellent for volatile compounds, it cannot detect non-volatile or thermally labile impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is the complementary technique used for this purpose. It is particularly useful for identifying polymeric byproducts, residual catalysts, or high-molecular-weight additives that may be present in a sample of 1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-.

In an LC-MS analysis, separation is performed using HPLC, and the eluent is directed into a mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI) that keeps the molecule intact. This allows for the accurate determination of the molecular weight of non-volatile impurities. For related dioxolane analyses, mobile phases containing formic acid are used to ensure compatibility with the MS detector. sielc.com

Table 4: Illustrative LC-MS Analysis for Non-Volatile Impurities This table presents hypothetical data for impurities not detectable by GC.

Retention Time (min) Detected [M+H]⁺ (m/z) Proposed Impurity Identity
4.5 313.2 Dimer of product
6.2 215.1 Unreacted synthetic precursor
9.8 469.3 Trimer of product

The ultimate tool for the unambiguous characterization of isomers in a complex mixture is the coupling of liquid chromatography with Nuclear Magnetic Resonance (NMR) spectroscopy. LC-NMR allows for the online acquisition of full ¹H and ¹³C NMR spectra for each peak as it elutes from the HPLC column.

This technique would be exceptionally powerful for the analysis of 1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-. It could definitively distinguish between the cis and trans diastereomers based on characteristic differences in the chemical shifts and coupling constants of the protons on the dioxolane ring. For instance, the coupling constant between the protons at C2 and C4 would differ significantly between the cis and trans isomers. This eliminates the need for time-consuming isolation of each isomer for offline NMR analysis and provides a complete structural profile of the mixture in a single experiment. The detailed structural information obtained is similar to that from dedicated NMR studies on related synthesized structures. rsc.orgmdpi.com

Table 5: Expected Diagnostic NMR Data from an LC-NMR Analysis of Isomers This table outlines the type of distinguishing data that LC-NMR would provide.

Isomer (at RT) Key ¹H NMR Signal Expected Chemical Shift (δ, ppm) Key ¹³C NMR Signal Expected Chemical Shift (δ, ppm)
trans-(E)-isomer H at C2 ~5.0 C at C2 ~103
cis-(E)-isomer H at C2 ~4.8 C at C2 ~102
trans-(Z)-isomer H at C2 ~5.1 C at C2 ~103.5
cis-(Z)-isomer H at C2 ~4.9 C at C2 ~102.5

Spectroscopic Quantification and Reaction Monitoring in Chemical Processes

The precise quantification and real-time monitoring of chemical compounds within complex mixtures and during reaction processes are fundamental to modern chemical analysis and process control. For a compound such as 1,3-Dioxolane, 4-methyl-2-(1-pentenyl)- , spectroscopic techniques offer powerful, non-destructive methods for achieving these analytical goals. The unique structural features of this molecule, including the dioxolane ring, the methyl group, and the pentenyl side chain, give rise to distinct spectral fingerprints that can be leveraged for both quantitative determination and for tracking its formation or consumption in a chemical reaction.

Spectroscopic methods are predicated on the interaction of electromagnetic radiation with matter. Depending on the region of the electromagnetic spectrum employed, different molecular properties can be probed. For 1,3-Dioxolane, 4-methyl-2-(1-pentenyl)- , the most relevant techniques for quantification and reaction monitoring include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), often coupled with a chromatographic separation method like Gas Chromatography (GC-MS).

The acetal (B89532) functional group in 1,3-Dioxolane, 4-methyl-2-(1-pentenyl)- is formed from the reaction of an aldehyde, in this case, 2-hexenal, with a diol, propylene (B89431) glycol. Monitoring the progress of this acetalization reaction is a key application of spectroscopic methods. For instance, the disappearance of the aldehyde proton signal in ¹H NMR or the carbonyl (C=O) stretch in the IR spectrum of the starting material, concurrent with the appearance of the acetal proton signal (O-CH-O) and C-O stretches of the dioxolane ring, provides a direct measure of reaction progress.

Hyphenated techniques, particularly GC-MS and GC-FTIR, are especially powerful for the analysis of this compound in complex matrices, such as in flavor and fragrance formulations where it is commonly used. spectra-analysis.comvideomarketingplatform.conih.govnih.gov These methods separate the compound from other volatile components before spectroscopic analysis, allowing for unambiguous identification and quantification.

While specific research detailing the extensive use of advanced spectroscopic methods for the quantification and reaction monitoring of 1,3-Dioxolane, 4-methyl-2-(1-pentenyl)- is not widely published, the principles from studies on similar dioxolane compounds and general quantitative spectroscopy are directly applicable. For example, the use of chiral NMR shift reagents has been demonstrated for the structural elucidation of complex 1,3-dioxolane-containing lipids, a technique that could be adapted for chiral analysis of 1,3-Dioxolane, 4-methyl-2-(1-pentenyl)- , which contains stereocenters. nih.govacs.orgresearchgate.netlibretexts.orgacs.org Furthermore, derivative FTIR spectroscopy is a well-established method for the quantitative determination of compounds in various matrices, and its application would be a viable strategy for this compound.

Detailed Research Findings

Although dedicated studies on the reaction monitoring of 1,3-Dioxolane, 4-methyl-2-(1-pentenyl)- are limited in publicly accessible literature, we can infer the expected spectroscopic changes based on the known reactivity of acetal formation. The synthesis of this compound involves the reaction of 2-hexenal with propylene glycol.

Illustrative Reaction Monitoring Data: Acetalization of 2-Hexenal

To illustrate how spectroscopic data would be used to monitor the formation of 1,3-Dioxolane, 4-methyl-2-(1-pentenyl)- , the following table outlines the key spectral changes that would be observed using ¹H NMR and FTIR spectroscopy.

Spectroscopic Technique Reactant (2-Hexenal) Signal Product (1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-) Signal Monitoring Observation
¹H NMR Aldehyde proton (CHO) at ~9.5 ppmAcetal proton (O-CH-O) at ~4.8-5.2 ppmDecrease in the integral of the aldehyde proton signal and a concurrent increase in the integral of the acetal proton signal over time.
FTIR Strong C=O stretch at ~1670-1690 cm⁻¹Appearance of characteristic C-O-C stretches at ~1050-1150 cm⁻¹Disappearance of the strong carbonyl absorption band and the appearance of new bands in the ether linkage region.

Data Tables

The following tables provide representative spectroscopic data for 1,3-Dioxolane, 4-methyl-2-(1-pentenyl)- and its precursors. This data is essential for the development of quantitative methods and for reaction monitoring.

Table 1: Key ¹H NMR Chemical Shifts (Illustrative)

This table presents the expected chemical shifts for the key protons in the molecule. The exact values can vary based on the solvent and stereochemistry.

Proton Chemical Shift (ppm) Multiplicity
Acetal Proton (O-CH-O)4.8 - 5.2Doublet
Vinyl Protons (=CH-)5.4 - 5.8Multiplet
Dioxolane Ring Protons3.5 - 4.2Multiplet
Methyl Group on Ring (-CH₃)1.2 - 1.4Doublet
Alkyl Chain Protons0.9 - 2.2Multiplet

Table 2: Key FTIR Absorption Bands (Illustrative)

This table highlights the characteristic infrared absorption bands that can be used for the identification and quantification of the compound.

Functional Group Wavenumber (cm⁻¹) Intensity
C-H (alkane)2850-2960Strong
C=C (alkene)1650-1680Medium
C-O-C (ether/acetal)1050-1150Strong

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Data

GC-MS is a primary tool for the quantification of volatile compounds like 1,3-Dioxolane, 4-methyl-2-(1-pentenyl)- in complex mixtures. rroij.com

Parameter Value
Molecular Ion (M⁺) m/z 156
Key Fragmentation Ions m/z 113, 99, 85, 71, 55
Typical Retention Index (DB-5 column) 1100 - 1150

Future Research Directions and Unexplored Avenues for 1,3 Dioxolane, 4 Methyl 2 1 Pentenyl

Development of Next-Generation Sustainable Synthetic Routes

The imperative for green chemistry is a driving force in modern synthetic organic chemistry, and the synthesis of "1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-" presents a prime opportunity for the development of more sustainable methodologies. numberanalytics.com Traditional syntheses of 1,3-dioxolanes often rely on acid catalysts and the removal of water, which can be energy-intensive and generate waste. rsc.org Future research will likely focus on several key areas to mitigate these environmental impacts.

One promising avenue is the use of bio-based starting materials. The synthesis of dioxolanes from renewable resources, such as glycerol (B35011) (a byproduct of biodiesel production), has been demonstrated for other derivatives and could be adapted for the target molecule. thieme-connect.de For instance, the pentenyl side chain could potentially be derived from biomass sources.

The exploration of novel catalytic systems is another critical research direction. The use of solid acid catalysts, such as montmorillonite (B579905) K10, has shown success in the synthesis of other 1,3-dioxolanes, offering advantages in terms of reusability and reduced waste. nih.gov Furthermore, the development of chemocatalytic processes that utilize benign C1 sources like carbon dioxide could revolutionize the formation of the dioxolane ring. nih.gov The application of alternative energy sources, such as ultrasound-assisted synthesis, has also been shown to improve reaction times and yields in the formation of 1,3-dioxolane (B20135) derivatives, presenting a greener alternative to conventional heating. researchgate.net

Exploration of Novel Reactivity Manifolds and Unconventional Transformations

Beyond its synthesis, the inherent reactivity of "1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-" offers fertile ground for investigation. The presence of both a dioxolane ring and an alkenyl group within the same molecule suggests a rich and varied chemical reactivity that is yet to be fully explored.

A particularly intriguing area for future research is the exploration of radical chemistry. The dioxolane skeleton can be activated to form multifunctional carbon-bond frameworks, which could lead to the direct introduction of other functional groups. thieme-connect.com The interplay between the radical reactivity of the dioxolane ring and the alkenyl side chain could lead to novel intramolecular cyclization reactions, providing access to complex polycyclic structures.

Furthermore, the development of innovative transformations that leverage the unique electronic properties of the molecule is a key research goal. This could include novel C-H activation methodologies to functionalize the dioxolane ring or the pentenyl chain selectively. rsc.org Such advancements would be of critical importance for expanding the synthetic utility of this compound and its analogues.

Advancements in Highly Stereoselective Synthesis of Enantiopure Isomers

The "1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-" molecule possesses multiple stereocenters, meaning it can exist in various stereoisomeric forms. The biological activity of such molecules is often highly dependent on their stereochemistry. google.com Therefore, the development of highly stereoselective synthetic methods to access enantiopure isomers is of paramount importance for potential applications in pharmaceuticals or agrochemicals.

Future research will likely focus on the use of chiral catalysts and auxiliaries to control the stereochemical outcome of the dioxolane formation. The synthesis of enantiomerically pure 1,3-dioxolanes has been achieved for other derivatives using chiral diols as starting materials. nih.gov Adapting these methods to the synthesis of the target molecule will be a key objective.

Moreover, stereoselective transformations of the pre-formed dioxolane are another important research avenue. For instance, the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate, followed by stereoselective trapping with a nucleophile, has been demonstrated as a powerful method for the formation of substituted dioxolanes. mdpi.com Applying such strategies to "1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-" could provide access to a diverse range of stereochemically defined derivatives.

Integration into Emerging Chemical Technologies and Methodologies

The advancement of chemical synthesis is intrinsically linked to the development of new technologies. The synthesis and transformation of "1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-" could be significantly enhanced by leveraging emerging technological platforms.

Flow chemistry, which involves the continuous passage of reactants through a reactor, offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. numberanalytics.com The application of flow chemistry to the synthesis of this dioxolane could enable more efficient and reproducible production.

Photocatalysis and electrochemistry are other emerging technologies that hold great promise for the synthesis of heterocyclic compounds under mild conditions. numberanalytics.com These methods could be employed to drive novel transformations of the target molecule that are not accessible through traditional thermal methods. Biocatalysis, the use of enzymes to catalyze chemical reactions, also presents a powerful tool for the enantioselective synthesis of chiral dioxolanes.

Advanced Computational Studies for Predictive Design and Reaction Optimization

In recent years, computational chemistry has become an indispensable tool in chemical research, enabling the prediction of molecular properties and the optimization of reaction conditions. For "1,3-Dioxolane, 4-methyl-2-(1-pentenyl)-", advanced computational studies can provide valuable insights that can guide future experimental work.

Theoretical calculations can be used to predict the relative stabilities of different stereoisomers and to elucidate the mechanisms of novel reactions. acs.orgresearchgate.net For example, computational analysis of bond-dissociation energies can help to predict the regioselectivity of radical reactions on the dioxolane ring. thieme-connect.com

Furthermore, computational modeling can be employed in the design of new catalysts and reagents for the sustainable and stereoselective synthesis of the target molecule. By understanding the intricate details of reaction pathways at a molecular level, researchers can more effectively design experiments and accelerate the pace of discovery in this promising area of heterocyclic chemistry. The in silico investigation of potential biological activities and toxicities can also guide the development of derivatives with desired properties. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 4-methyl-2-(1-pentenyl)-1,3-dioxolane, and how can reaction yields be maximized?

The synthesis of 1,3-dioxolane derivatives typically involves acid-catalyzed cyclization or nucleophilic substitution. For 4-methyl-2-(1-pentenyl)-1,3-dioxolane, a common approach includes reacting ethylene glycol derivatives with aldehydes or ketones under acidic conditions. For example, paraformaldehyde and ethylene glycol can be condensed using concentrated sulfuric acid, followed by salting out with sodium chloride and distillation . Yield optimization may involve adjusting catalyst concentration (e.g., Lewis acids like BF₃-etherate), reaction temperature (60–80°C), and purification via fractional distillation. Monitoring reaction progress with GC-MS or NMR is critical to identify intermediates and byproducts .

Q. How can the molecular structure of 4-methyl-2-(1-pentenyl)-1,3-dioxolane be confirmed experimentally?

Structural elucidation requires a combination of spectroscopic techniques:

  • NMR : ¹H and ¹³C NMR can confirm substituent positions and ring conformation. For example, the methyl group at C4 and pentenyl chain at C2 produce distinct splitting patterns in ¹H NMR .
  • FTIR : Peaks near 1,100 cm⁻¹ (C–O–C stretching) and 2,960 cm⁻¹ (C–H stretching of the pentenyl group) validate the dioxolane ring and alkyl substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C₉H₁₆O₂, MW 156.22) and fragmentation patterns .

Advanced Research Questions

Q. What mechanistic challenges arise in the cationic ring-opening polymerization of 4-methyl-2-(1-pentenyl)-1,3-dioxolane?

Cationic polymerization of 1,3-dioxolanes is sensitive to initiators and substituent steric effects. The pentenyl group at C2 introduces steric hindrance, slowing propagation rates. Studies on similar compounds (e.g., 2-ethenyl-4-methylene-1,3-dioxolane) show that initiators like SbF₅ or HClO₄ generate stable oxonium ions, but chain transfer reactions can occur, leading to low molecular weights . Kinetic studies using in-situ FTIR or MALDI-TOF are recommended to monitor monomer conversion and chain-length distributions.

Q. How do stereochemical variations in 1,3-dioxolane derivatives impact their reactivity in Diels-Alder reactions?

The dioxolane ring’s conformation influences electron density distribution. For 4-methyl-2-(1-pentenyl)-1,3-dioxolane, the equatorial position of the pentenyl group enhances electron-deficient alkene reactivity. Dirhodium(II)-catalyzed reactions yield diastereoisomeric mixtures, requiring chiral HPLC or enzymatic resolution to isolate enantiomers . Computational modeling (DFT) can predict transition-state geometries and regioselectivity .

Q. How can researchers resolve contradictions in toxicity assessments of 1,3-dioxolane derivatives across regulatory frameworks?

While 1,3-dioxolane is under REACH evaluation for reproductive toxicity, derivatives like 4-methyl-2-(1-phenylethyl)-1,3-dioxolane show no significant hazards in acute oral LD₅₀ (>2,000 mg/kg) or mutagenicity tests . Discrepancies arise from differences in metabolite profiling and exposure pathways. To harmonize data, researchers should conduct:

  • In vitro assays : HepG2 cell viability tests with metabolic activation (S9 fraction).
  • In silico modeling : QSAR predictions for endocrine disruption potential .

Data Analysis and Method Development

Q. What strategies mitigate byproduct formation during the synthesis of 4-methyl-2-(1-pentenyl)-1,3-dioxolane?

Common byproducts include oligomeric ethers and uncyclized intermediates. Strategies include:

  • Temperature control : Maintaining ≤80°C to prevent thermal decomposition.
  • Catalyst optimization : Using BF₃-etherate instead of H₂SO₄ reduces side reactions .
  • Purification : Silica gel chromatography with ethyl acetate/hexane (1:4) removes polar impurities .

Q. Which analytical techniques are most effective for quantifying trace impurities in 1,3-dioxolane derivatives?

  • GC-MS with Headspace Sampling : Detects volatile impurities (e.g., residual formaldehyde) at ppm levels .
  • HPLC-UV/ELSD : Quantifies non-volatile byproducts using C18 columns and isocratic elution (acetonitrile/water) .
  • ICP-MS : Identifies heavy metal catalysts (e.g., Sb, As) if used in synthesis .

Regulatory and Safety Considerations

Q. What safety protocols are recommended for handling 4-methyl-2-(1-pentenyl)-1,3-dioxolane in laboratory settings?

  • Ventilation : Use fume hoods due to potential formaldehyde release during degradation .
  • PPE : Nitrile gloves and goggles to prevent dermal/ocular exposure.
  • Storage : Under nitrogen at 4°C to inhibit peroxide formation .

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